molecular formula C8H9NO5 B599356 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- CAS No. 144373-58-0

5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-

Cat. No.: B599356
CAS No.: 144373-58-0
M. Wt: 199.162
InChI Key: CCVGLMFDAMROFT-RNHFCUEFSA-N
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Description

5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a spiro junction where a five-membered ring and a six-membered ring are fused together. The presence of oxygen and nitrogen atoms within the rings adds to its chemical diversity and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and pH adjustments to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- include:

Uniqueness

The uniqueness of 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4R,8R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5/c10-5-1-4(6(11)12)2-8(14-5)3-9-7(8)13/h4H,1-3H2,(H,9,13)(H,11,12)/t4-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVGLMFDAMROFT-RNHFCUEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2(CNC2=O)OC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C[C@]2(CNC2=O)OC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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